molecular formula C13H14S B8010637 3-(2-Naphthyl)-1-propanethiol

3-(2-Naphthyl)-1-propanethiol

Cat. No.: B8010637
M. Wt: 202.32 g/mol
InChI Key: NPNKQCGKVASGJJ-UHFFFAOYSA-N
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Description

3-(2-Naphthyl)-1-propanethiol is a sulfur-containing organic compound characterized by a propanethiol backbone (C3H7SH) substituted with a 2-naphthyl group at the third carbon. The 2-naphthyl group, a fused bicyclic aromatic system, likely enhances steric bulk and π-π stacking interactions, making it distinct from simpler alkyl or amino-substituted propanethiol derivatives.

Properties

IUPAC Name

3-naphthalen-2-ylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14S/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-2,5-8,10,14H,3-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNKQCGKVASGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The following table compares 3-(2-Naphthyl)-1-propanethiol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Physical Properties
1-Propanethiol (base compound) C3H8S 76.17 –SH at C1 B.p. 67.8°C; density 0.841 g/cm³
3-(Dimethylamino)-1-propanethiol hydrochloride C5H14ClNS 155.68 –N(CH3)2 at C3; hydrochloride salt Hydrophilic (salt form), higher solubility in polar solvents
3-(1-Naphthyl)-1-propanethiol C13H14S ~202.3* 1-Naphthyl at C3 Higher hydrophobicity vs. amino analogs
3-(2-Naphthyl)-1-propanethiol C13H14S ~202.3* 2-Naphthyl at C3 Predicted lower water solubility; higher steric hindrance

*Calculated based on molecular formula.

Key Observations :

  • Unlike 3-(dimethylamino)-1-propanethiol hydrochloride, which is water-soluble due to its ionic nature, the naphthyl-substituted derivative is expected to be hydrophobic, limiting its applications in aqueous environments .

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